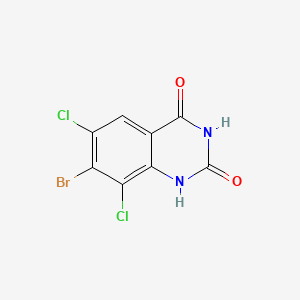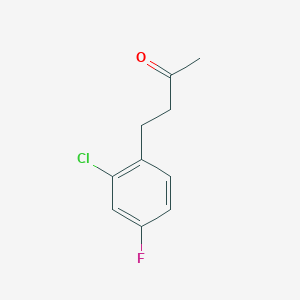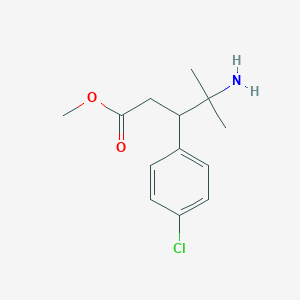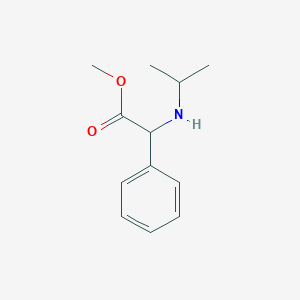
7-Bromo-6,8-dichloroquinazoline-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6,8-dichloroquinazoline-2,4-diol is an organic compound that belongs to the quinazoline family. This molecule was first synthesized by researchers at the Novartis Institute for Tropical Diseases in 2004. It is characterized by its unique structure, which includes bromine and chlorine atoms attached to a quinazoline core.
Vorbereitungsmethoden
The synthesis of 7-Bromo-6,8-dichloroquinazoline-2,4-diol involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
7-Bromo-6,8-dichloroquinazoline-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one or more atoms in the molecule with different atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-6,8-dichloroquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-6,8-dichloroquinazoline-2,4-diol can be compared with other similar compounds in the quinazoline family, such as:
6,8-Dichloroquinazoline-2,4-diol: Lacks the bromine atom.
7-Bromoquinazoline-2,4-diol: Lacks the chlorine atoms.
6-Chloro-8-bromoquinazoline-2,4-diol: Has a different arrangement of halogen atoms. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H3BrCl2N2O2 |
|---|---|
Molekulargewicht |
309.93 g/mol |
IUPAC-Name |
7-bromo-6,8-dichloro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H3BrCl2N2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15) |
InChI-Schlüssel |
XBUYLBHHUGBGBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Cl)Br)Cl)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)

![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)








![tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate](/img/structure/B13570560.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)
